Ido-IN-5

Vue d'ensemble

Description

NLG-1489, également connu sous le nom d’IDO-IN-5, est un puissant inhibiteur de l’indoleamine 2,3-dioxygénase (IDO). Cette enzyme joue un rôle crucial dans le catabolisme du tryptophane, conduisant à la production de kynurénine. En inhibant l’IDO, NLG-1489 a montré un potentiel dans la modulation des réponses immunitaires et a été étudié pour ses applications en thérapie anticancéreuse et en immunologie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de NLG-1489 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure centrale par des réactions de cyclisation, suivies de modifications des groupes fonctionnels pour atteindre l’activité inhibitrice souhaitée. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de NLG-1489 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l’efficacité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité constante. Le produit final est soumis à un contrôle de qualité rigoureux pour garantir qu’il répond aux spécifications requises pour la recherche et une utilisation thérapeutique potentielle .

Analyse Des Réactions Chimiques

Types de réactions

NLG-1489 subit principalement des réactions de substitution, où des groupes fonctionnels spécifiques sont introduits ou modifiés pour améliorer son activité inhibitrice. Il peut également participer à des réactions d’oxydation et de réduction dans certaines conditions .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant NLG-1489 comprennent des solvants organiques comme le dichlorométhane, des catalyseurs tels que le palladium sur charbon, et des oxydants comme le peroxyde d’hydrogène. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes pour empêcher les réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant NLG-1489 sont des dérivés ayant une activité inhibitrice accrue contre l’indoleamine 2,3-dioxygénase. Ces dérivés sont souvent testés pour leur efficacité dans divers tests biologiques afin de déterminer leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

NLG-1489 a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé d’outil pour étudier l’inhibition de l’indoleamine 2,3-dioxygénase et ses effets sur le métabolisme du tryptophane

Biologie : Investigué pour son rôle dans la modulation des réponses immunitaires, en particulier dans le contexte du cancer et des maladies auto-immunes

Médecine : Exploré comme agent thérapeutique potentiel en immunothérapie anticancéreuse, où il peut améliorer l’efficacité d’autres traitements en modulant le microenvironnement tumoral

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant l’indoleamine 2,3-dioxygénase et les voies apparentées

Applications De Recherche Scientifique

NLG-1489 has been extensively studied for its applications in various fields:

Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase and its effects on tryptophan metabolism

Biology: Investigated for its role in modulating immune responses, particularly in the context of cancer and autoimmune diseases

Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, where it can enhance the efficacy of other treatments by modulating the tumor microenvironment

Industry: Utilized in the development of new drugs targeting indoleamine 2,3-dioxygenase and related pathways

Mécanisme D'action

NLG-1489 exerce ses effets en inhibant l’activité de l’indoleamine 2,3-dioxygénase, une enzyme impliquée dans le catabolisme du tryptophane. En bloquant cette enzyme, NLG-1489 réduit la production de kynurénine, un métabolite qui peut supprimer les réponses immunitaires. Cette inhibition conduit à une activité immunitaire accrue, ce qui en fait un candidat prometteur pour l’immunothérapie anticancéreuse .

Comparaison Avec Des Composés Similaires

Composés similaires

Indoximod : Un autre inhibiteur de l’indoleamine 2,3-dioxygénase avec une activité inhibitrice similaire mais une structure moléculaire différente

Navoximod : Un puissant inhibiteur de l’indoleamine 2,3-dioxygénase avec des applications en thérapie anticancéreuse

BMS-986242 : Un inhibiteur de l’indoleamine 2,3-dioxygénase actif par voie orale avec une utilisation potentielle dans le traitement du cancer

Unicité de NLG-1489

NLG-1489 se démarque par sa forte puissance et sa sélectivité pour l’indoleamine 2,3-dioxygénase. Sa structure moléculaire unique permet une inhibition efficace à des concentrations plus faibles que celles des autres composés similaires.

Activité Biologique

Ido-IN-5, also known as NLG-1489, is a selective inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. IDO plays a significant role in immune regulation and has been implicated in various pathological conditions, including cancer and autoimmune diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions by inhibiting IDO activity, which is crucial for tryptophan catabolism. Under normal physiological conditions, IDO catalyzes the conversion of tryptophan to kynurenine, leading to immunosuppressive effects. By blocking this pathway, this compound enhances T-cell responses and may improve anti-tumor immunity.

Key Mechanisms:

- Tryptophan Depletion : IDO-mediated tryptophan depletion suppresses T-cell proliferation.

- Kynurenine Production : The accumulation of kynurenine promotes regulatory T-cell differentiation and inhibits effector T-cells.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits IDO activity in various cell lines. For instance, studies conducted on human macrophages showed that treatment with this compound resulted in a significant increase in tryptophan levels and a decrease in kynurenine production.

| Cell Line | IDO Activity (Kynurenine Production) | Effect of this compound |

|---|---|---|

| Human Macrophages | High (Baseline) | Significant Reduction |

| HeLa Cells | Moderate | Significant Reduction |

| Glioblastoma Cells | High | Significant Reduction |

In Vivo Studies

In murine models, this compound has shown promising results in enhancing anti-tumor immunity. For example, a study reported that mice treated with this compound exhibited reduced tumor growth compared to control groups. The mechanism was attributed to increased T-cell activation and reduced immunosuppression.

Case Study: Tumor Growth Inhibition

- Model : C57BL/6 mice bearing B16 melanoma tumors.

- Treatment : this compound administered bi-weekly.

- Outcome : Tumor size was significantly smaller in treated mice versus untreated controls (p < 0.05).

Clinical Implications

The inhibition of IDO by this compound has potential implications for cancer therapy and autoimmune diseases. By restoring T-cell function, it may enhance the efficacy of existing immunotherapies.

Potential Applications:

- Cancer Therapy : Enhancing immune response against tumors.

- Autoimmune Diseases : Reducing excessive immune suppression.

- Viral Infections : Improving immune clearance of viral pathogens.

Future Directions

Further research is needed to fully understand the pharmacokinetics and long-term effects of this compound. Clinical trials are essential to evaluate its safety and efficacy in humans.

Research Recommendations:

- Conduct phase I clinical trials to assess safety profiles.

- Investigate combination therapies with existing cancer immunotherapies.

- Explore the role of IDO inhibitors in chronic inflammatory conditions.

Propriétés

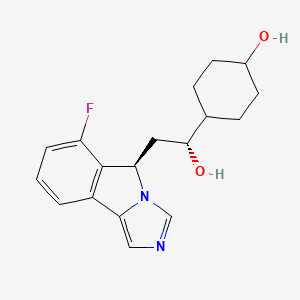

IUPAC Name |

4-[(1R)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACXVRLDHEXKY-LRBMDJJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@@H](C[C@@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129668 | |

| Record name | (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402837-79-9 | |

| Record name | (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.